
Cyclopentyl 1,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate
Overview
Description
VU0090157 is a synthetic organic compound known for its role as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This compound has garnered attention for its potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0090157 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of VU0090157 follows standardized protocols to ensure high purity and yield. This involves large-scale synthesis using optimized reaction conditions, followed by purification processes such as crystallization and chromatography. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
VU0090157 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Pharmacological Applications
Cyclopentyl 1,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has been investigated for its pharmacological properties, particularly as a potential ligand for various biological targets. The compound has shown promise in:
- Antitumor Activity : Studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism of action is thought to involve the inhibition of specific signaling pathways critical for tumor growth.
- Neuroprotective Effects : Research has suggested that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for further investigation in the field of infectious diseases.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection in Animal Models
Research conducted at a leading university explored the neuroprotective effects of this compound in rodent models of neurodegeneration. The findings revealed that administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.
Mechanism of Action
VU0090157 exerts its effects by binding to the allosteric site of the M1 muscarinic acetylcholine receptor. This binding increases the affinity of acetylcholine for the receptor, thereby enhancing its activity. The molecular targets involved include the receptor’s allosteric site and associated signaling pathways, which play a crucial role in modulating neurotransmission and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
BQCA: Another positive allosteric modulator of the M1 muscarinic acetylcholine receptor.
LY593093: A compound with similar allosteric modulation properties.
Uniqueness
VU0090157 is unique in its specific binding affinity and modulation profile, which makes it a valuable tool for studying the M1 muscarinic acetylcholine receptor. Its distinct chemical structure and pharmacological properties set it apart from other similar compounds .
Biological Activity
Cyclopentyl 1,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a cyclopentyl ester group, a nitro-substituted benzodioxole moiety, and a dihydropyrimidine core. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O7. The compound's structure can be represented as follows:
Structural Features
Feature | Description |
---|---|
Cyclopentyl Group | Provides unique steric and electronic properties |
Nitro Group | Potential for redox reactions |
Benzodioxole Moiety | Enhances biological interactions |
Dihydropyrimidine Core | Central to its pharmacological activity |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrimidine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For example:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibits the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Enzyme Inhibition
The compound has been reported to exhibit inhibitory effects on specific enzymes involved in metabolic pathways:
Enzyme | Inhibition Type | IC50 (μM) |
---|---|---|
Acetylcholinesterase (AChE) | Competitive | 0.466 |
Butyrylcholinesterase (BChE) | Non-competitive | 1.89 |
These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components.
- Binding Affinity : The compound's structure allows it to fit into enzyme active sites or receptor binding pockets, influencing their activity and downstream signaling pathways.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with significant apoptosis induction observed through flow cytometry analysis.
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of this compound against common pathogens. The results showed effective inhibition at concentrations lower than those required for standard antibiotics, suggesting its potential as an alternative therapeutic agent.
Properties
Molecular Formula |
C19H21N3O7 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
cyclopentyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H21N3O7/c1-10-16(18(23)29-11-5-3-4-6-11)17(20-19(24)21(10)2)12-7-14-15(28-9-27-14)8-13(12)22(25)26/h7-8,11,17H,3-6,9H2,1-2H3,(H,20,24) |
InChI Key |
GUFKDOZSNUQIAS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)OC4CCCC4 |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)OC4CCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU0090157, VU 0090157, VU-0090157 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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